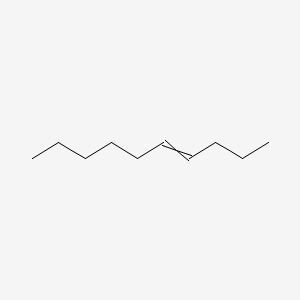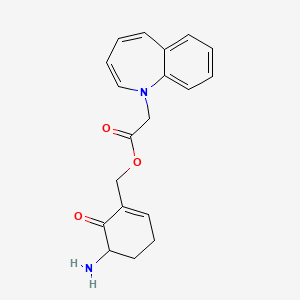
4-Decene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decene, also known as amyl nitrite, is a chemical compound with the formula C₅H₁₁ONO. It is a member of the alkyl nitrites family and is known for its vasodilatory properties. Amyl nitrite has been used medically to treat heart diseases such as angina and to treat cyanide poisoning . It is also used as a recreational drug due to its psychoactive effects .
Preparation Methods
Amyl nitrite can be synthesized through the reaction of amyl alcohol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Amyl Alcohol: The nitrous acid is then reacted with amyl alcohol to produce amyl nitrite and water.
The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the decomposition of nitrous acid .
Chemical Reactions Analysis
Amyl nitrite undergoes several types of chemical reactions, including:
Oxidation: Amyl nitrite can be oxidized to produce amyl nitrate.
Reduction: It can be reduced to amyl alcohol.
Substitution: Amyl nitrite can undergo substitution reactions where the nitrite group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include amyl nitrate and amyl alcohol.
Scientific Research Applications
Amyl nitrite has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds.
Biology: Amyl nitrite is used to study the effects of vasodilators on blood vessels and blood pressure.
Medicine: It has been used in the treatment of angina pectoris and cyanide poisoning.
Industry: Amyl nitrite is used as a solvent and in the manufacture of other chemicals, such as amyl acetate.
Mechanism of Action
The primary mechanism of action of amyl nitrite involves the release of nitric oxide (NO), which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase in the smooth muscle cells of blood vessels, leading to the production of cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells and the dilation of blood vessels, thereby reducing blood pressure and alleviating angina symptoms .
Comparison with Similar Compounds
Amyl nitrite is similar to other alkyl nitrites, such as butyl nitrite and isobutyl nitrite. These compounds share similar vasodilatory properties and mechanisms of action. amyl nitrite is unique in its specific use for medical applications such as the treatment of angina and cyanide poisoning .
Similar Compounds
Butyl Nitrite: Another alkyl nitrite with similar vasodilatory properties.
Isobutyl Nitrite: Used recreationally and has similar effects to amyl nitrite.
Amyl Alcohol: The precursor to amyl nitrite, used in the synthesis process
Properties
IUPAC Name |
dec-4-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876156 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-18-0 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-oxo-5,6-dihydrocyclopenta[b]thiophene-6-carboxamide](/img/structure/B1167465.png)
